Cas no 76883-69-7 (N-(4-acetylphenyl)benzenesulfonamide)

N-(4-acetylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by the presence of an acetylphenyl group attached to the nitrogen of the benzenesulfonamide scaffold. This compound is of interest in organic and medicinal chemistry due to its structural features, which make it a potential intermediate in the synthesis of biologically active molecules. The acetyl group enhances reactivity for further functionalization, while the sulfonamide moiety provides stability and potential pharmacological relevance. Its well-defined molecular structure allows for precise modifications, making it valuable in research applications, particularly in drug discovery and material science. The compound is typically handled under controlled conditions due to its reactivity.
N-(4-acetylphenyl)benzenesulfonamide structure
76883-69-7 structure
Product Name:N-(4-acetylphenyl)benzenesulfonamide
CAS No:76883-69-7
MF:C14H13NO3S
MW:275.322922468185
MDL:MFCD00432304
CID:537088
PubChem ID:682447
Update Time:2025-08-03

N-(4-acetylphenyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-(4-acetylphenyl)-
    • N-(4-acetylphenyl)Benzenesulfonamide
    • 76883-69-7
    • 4'-(phenylsulfonylamino)-acetophenone
    • UJRJGOBHYOBMPE-UHFFFAOYSA-N
    • CS-0245873
    • EN300-312671
    • DTXSID80350555
    • SCHEMBL2201204
    • BDA88369
    • 4'-(phenylsulfonylamino)acetophenone
    • HMS2403G24
    • AG-205/03695052
    • Z45615413
    • SMR000102375
    • MLS000105494
    • SB81963
    • AKOS000197596
    • CHEMBL1718425
    • N-(4-acetylphenyl)benzenesulfonamide
    • MDL: MFCD00432304
    • Inchi: 1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3
    • InChI Key: UJRJGOBHYOBMPE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1C=CC(C(C)=O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 275.06161445g/mol
  • Monoisotopic Mass: 275.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 71.6Ų

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N-(4-acetylphenyl)benzenesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:76883-69-7)N-(4-acetylphenyl)benzenesulfonamide
Order Number:A1051130
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:33
Price ($):2462.0
Email:sales@amadischem.com

Additional information on N-(4-acetylphenyl)benzenesulfonamide

N-(4-Acetylphenyl)Benzenesulfonamide: An Overview of Its Structure, Properties, and Applications

N-(4-Acetylphenyl)benzenesulfonamide (CAS No. 76883-69-7) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This article provides a comprehensive overview of its structure, properties, and potential uses, drawing on the latest research findings to offer a detailed and up-to-date perspective.

The molecular formula of N-(4-acetylphenyl)benzenesulfonamide is C13H12N2O3S, and its molecular weight is approximately 272.30 g/mol. The compound features a benzenesulfonamide moiety linked to an acetylphenyl group, which imparts unique chemical and biological properties. The sulfonamide functional group is known for its ability to form hydrogen bonds and interact with various biological targets, making it a valuable scaffold in drug design.

In terms of physical properties, N-(4-acetylphenyl)benzenesulfonamide is a white crystalline solid with a melting point ranging from 195°C to 198°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various experimental conditions in both laboratory and industrial settings.

The chemical stability of N-(4-acetylphenyl)benzenesulfonamide is another important aspect to consider. It is stable under normal conditions but may undergo hydrolysis in strongly acidic or basic environments. This stability profile is crucial for its use in long-term storage and transportation, as well as in formulations for pharmaceutical applications.

Recent research has highlighted the potential of N-(4-acetylphenyl)benzenesulfonamide in various biological contexts. Studies have shown that it exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-(4-acetylphenyl)benzenesulfonamide effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

In addition to its anti-inflammatory effects, N-(4-acetylphenyl)benzenesulfonamide has been investigated for its potential as an antimicrobial agent. Research conducted at the University of California found that the compound displayed potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative species. This broad-spectrum activity suggests that it could be developed into novel antibiotics to combat multidrug-resistant infections.

The pharmacokinetic properties of N-(4-acetylphenyl)benzenesulfonamide have also been studied extensively. Preclinical studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing regimens. These characteristics make it an attractive candidate for further development into therapeutic agents.

In the realm of drug discovery, N-(4-acetylphenyl)benzenesulfonamide has been used as a lead compound for the design of more potent and selective derivatives. Structure-activity relationship (SAR) studies have identified key structural modifications that enhance its biological activity while minimizing potential side effects. For example, substituting the acetyl group with other functional groups has been shown to improve its anti-inflammatory potency without compromising its safety profile.

The safety profile of N-(4-acetylphenyl)benzenesulfonamide has been evaluated through extensive toxicological studies. In vitro assays have demonstrated that it exhibits low cytotoxicity against mammalian cells at therapeutic concentrations. Animal studies have also shown that it is well-tolerated at high doses, with no significant adverse effects observed on major organs or physiological parameters.

In conclusion, N-(4-acetylphenyl)benzenesulfonamide (CAS No. 76883-69-7) is a multifaceted compound with promising applications in the fields of chemistry, biology, and pharmaceuticals. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development into new therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing medical treatments and improving patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:76883-69-7)N-(4-acetylphenyl)benzenesulfonamide
A1051130
Purity:99%
Quantity:10g
Price ($):2462.0
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